去乙基-N-甲基奥昔布宁

描述

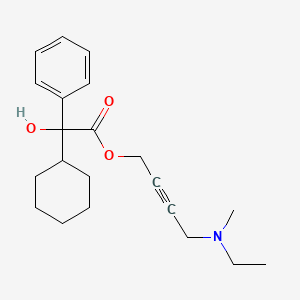

N-Desethyl-N-methyl oxybutynin is a type of medication that is commonly used to treat overactive bladder syndrome. It is a pharmacologically active metabolite of oxybutynin .

Synthesis Analysis

An isotope dilution high performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method has been developed for the simultaneous determination of oxybutynin and its pharmacologically active metabolite N-desethyl oxybutynin in human plasma .Molecular Structure Analysis

The molecular formula of N-Desethyl-N-methyl oxybutynin is C21H29NO3 . The SMILES representation isCCN(C)CC#CCOC(=O)C(O)(C1CCCCC1)C2=CC=CC=C2 . Chemical Reactions Analysis

Oxybutynin is extensively metabolized by the liver, primarily by the cytochrome P450 enzyme system, particularly CYP 3A4 found mostly in the liver and gut wall. Metabolites include phenylcyclohexylglycolic acid, which is pharmacologically inactive, and N-Desethyloxybutynin, which is pharmacologically active .科学研究应用

药理活性和代谢

去乙基-N-甲基奥昔布宁被认为是奥昔布宁药理学特征中的一个重要代谢物。已经发现它发挥了相当一部分抗胆碱和肌肉松弛作用,这些作用有助于 OAB 的治疗管理。研究重点关注了这种代谢物在药物疗效中的作用,并探讨了负责其形成的代谢途径,强调了细胞色素 P450 酶,特别是 CYP3A4,在奥昔布宁代谢为去乙基-N-甲基奥昔布宁中的作用 (Yaïch 等人,1998 年)。

治疗应用

奥昔布宁通过其活性代谢物治疗逼尿肌过度活动症和 OAB 的治疗效果已得到充分证明。该代谢物对药物抗胆碱能作用的贡献对其有效管理 OAB 症状至关重要。研究还集中在优化奥昔布宁的递送以最大程度地减少副作用,同时保持治疗益处,控释制剂和透皮系统方面的进展就是值得注意的例子 (Andersson 和 Chapple,2001 年)。

作用机制

Target of Action

N-Desethyl-N-methyl oxybutynin, a metabolite of oxybutynin, primarily targets the muscarinic receptors . These receptors play a crucial role in the contraction and relaxation of the bladder’s detrusor muscle .

Mode of Action

N-Desethyl-N-methyl oxybutynin acts by inhibiting the muscarinic action of acetylcholine on smooth muscle . This inhibition is competitive, meaning it competes with acetylcholine for the same binding sites on the muscarinic receptors . This action results in the relaxation of the bladder’s detrusor muscle, reducing the urge to void .

Biochemical Pathways

The primary biochemical pathway affected by N-Desethyl-N-methyl oxybutynin is the cholinergic pathway. By inhibiting the muscarinic receptors, it disrupts the normal signaling of acetylcholine, a neurotransmitter in this pathway . This disruption leads to decreased muscle activity in the bladder, reducing symptoms of overactive bladder .

Pharmacokinetics

The pharmacokinetics of N-Desethyl-N-methyl oxybutynin involves its absorption, distribution, metabolism, and excretion (ADME). After oral administration, oxybutynin is metabolized to N-Desethyl-N-methyl oxybutynin, which is then absorbed into the bloodstream . The metabolite’s plasma concentrations peak about 0.5 hours after administration and then decline rapidly

Result of Action

The primary result of N-Desethyl-N-methyl oxybutynin’s action is the relaxation of the bladder’s detrusor muscle. This relaxation reduces the frequency of contractions, thereby decreasing the urge to void and the frequency of urination . This effect can significantly improve the quality of life for patients affected by overactive bladder .

Action Environment

The action of N-Desethyl-N-methyl oxybutynin can be influenced by various environmental factors. For instance, the presence of food can affect the absorption of oxybutynin, enhancing the rate of drug release . Additionally, the method of administration (oral vs. intravesical) can influence the metabolite’s plasma concentrations and the ratio of the metabolite to the parent compound

生化分析

Biochemical Properties

N-Desethyl-N-methyl oxybutynin plays a significant role in biochemical reactions, particularly in the context of its parent compound, oxybutynin. It interacts with various enzymes, proteins, and other biomolecules. One of the primary interactions is with muscarinic acetylcholine receptors, where it acts as an antagonist. This interaction inhibits the action of acetylcholine, leading to a reduction in bladder muscle contractions. Additionally, N-Desethyl-N-methyl oxybutynin has been shown to interact with cytochrome P450 enzymes, particularly CYP3A4, which is involved in its metabolism .

Cellular Effects

N-Desethyl-N-methyl oxybutynin influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It affects muscarinic receptors in bladder smooth muscle cells, leading to decreased muscle contractions and improved bladder control. This compound also impacts gene expression related to muscarinic receptors and other proteins involved in bladder function. Furthermore, N-Desethyl-N-methyl oxybutynin can alter cellular metabolism by affecting the activity of enzymes involved in acetylcholine synthesis and degradation .

Molecular Mechanism

The molecular mechanism of N-Desethyl-N-methyl oxybutynin involves its binding interactions with muscarinic receptors. By competitively inhibiting these receptors, it prevents acetylcholine from binding, thereby reducing muscle contractions in the bladder. Additionally, N-Desethyl-N-methyl oxybutynin may inhibit or activate other enzymes, leading to changes in gene expression and cellular function. This compound’s ability to modulate enzyme activity and receptor binding is central to its therapeutic effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-Desethyl-N-methyl oxybutynin have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that N-Desethyl-N-methyl oxybutynin remains stable under controlled conditions, with minimal degradation over time. Long-term exposure to this compound in vitro and in vivo has demonstrated sustained effects on bladder muscle relaxation and reduced urinary frequency .

Dosage Effects in Animal Models

The effects of N-Desethyl-N-methyl oxybutynin vary with different dosages in animal models. At lower doses, the compound effectively reduces bladder muscle contractions without significant side effects. At higher doses, toxic or adverse effects may occur, including dry mouth, constipation, and blurred vision. These threshold effects highlight the importance of optimizing dosage to achieve therapeutic benefits while minimizing side effects .

Metabolic Pathways

N-Desethyl-N-methyl oxybutynin is involved in several metabolic pathways, primarily through its interaction with cytochrome P450 enzymes. The compound undergoes N-demethylation and hydroxylation, leading to the formation of various metabolites. These metabolic processes are crucial for the compound’s elimination from the body and its overall pharmacokinetic profile. Additionally, N-Desethyl-N-methyl oxybutynin can influence metabolic flux and metabolite levels, further impacting its therapeutic efficacy .

Transport and Distribution

The transport and distribution of N-Desethyl-N-methyl oxybutynin within cells and tissues are mediated by specific transporters and binding proteins. The compound is absorbed and distributed throughout the body, with a particular affinity for bladder tissues. Its localization and accumulation in target tissues are essential for its therapeutic effects. Transporters such as P-glycoprotein may play a role in the compound’s cellular uptake and distribution .

Subcellular Localization

N-Desethyl-N-methyl oxybutynin’s subcellular localization is critical for its activity and function. The compound is primarily localized in the cytoplasm and cell membrane, where it interacts with muscarinic receptors and other target proteins. Post-translational modifications, such as phosphorylation, may influence its targeting to specific cellular compartments. Understanding the subcellular localization of N-Desethyl-N-methyl oxybutynin is essential for elucidating its mechanism of action and optimizing its therapeutic potential .

属性

IUPAC Name |

4-[ethyl(methyl)amino]but-2-ynyl 2-cyclohexyl-2-hydroxy-2-phenylacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H29NO3/c1-3-22(2)16-10-11-17-25-20(23)21(24,18-12-6-4-7-13-18)19-14-8-5-9-15-19/h4,6-7,12-13,19,24H,3,5,8-9,14-17H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWVUDIODXYRQJW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C)CC#CCOC(=O)C(C1CCCCC1)(C2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H29NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1199574-70-3 | |

| Record name | N-Desethyl-N-methyl oxybutynin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1199574703 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-DESETHYL-N-METHYL OXYBUTYNIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TTY3F6611G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

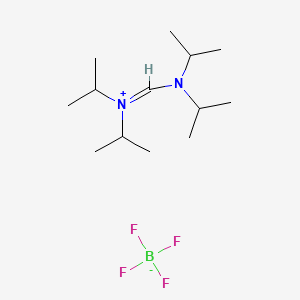

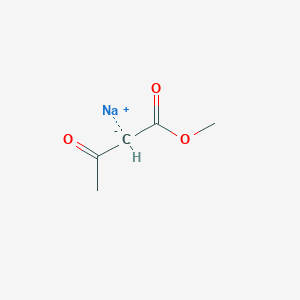

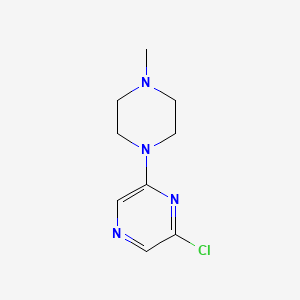

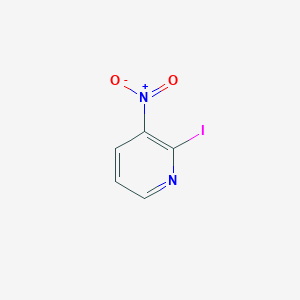

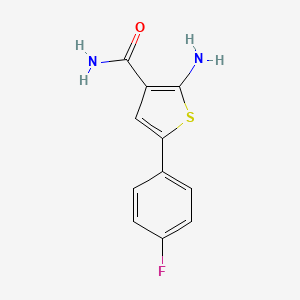

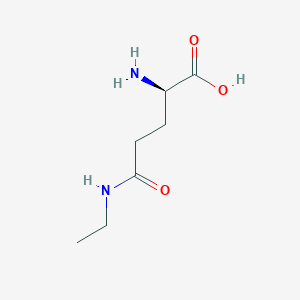

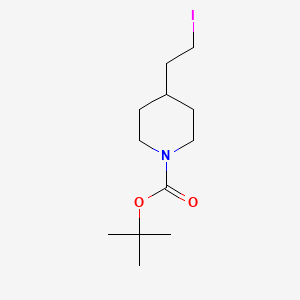

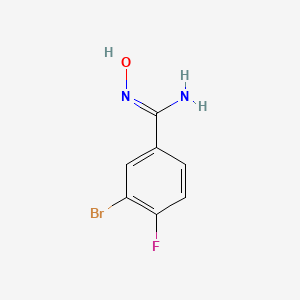

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

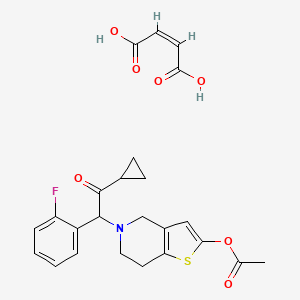

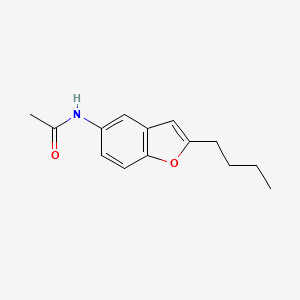

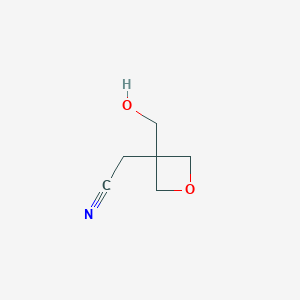

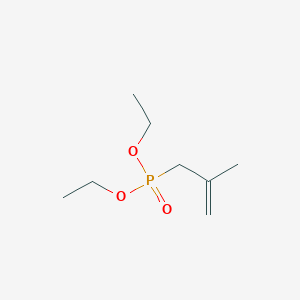

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethanaminium, N-[bis(diethylamino)methylene]-N-ethyl-, chloride](/img/structure/B1600190.png)